N-[(4-chlorophenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
CAS No.: 688055-71-2
Cat. No.: VC6639628
Molecular Formula: C24H18ClN3O4S
Molecular Weight: 479.94
* For research use only. Not for human or veterinary use.
![N-[(4-chlorophenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide - 688055-71-2](/images/structure/VC6639628.png)
Specification
CAS No. | 688055-71-2 |
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Molecular Formula | C24H18ClN3O4S |
Molecular Weight | 479.94 |
IUPAC Name | N-[(4-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Standard InChI | InChI=1S/C24H18ClN3O4S/c25-17-7-3-14(4-8-17)11-26-22(29)16-5-1-15(2-6-16)12-28-23(30)18-9-20-21(32-13-31-20)10-19(18)27-24(28)33/h1-10H,11-13H2,(H,26,29)(H,27,33) |
Standard InChI Key | FQQRKEFYKKYQRT-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl |
Introduction
Molecular Formula and Weight
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Molecular Formula: CHClNOS
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Molecular Weight: Approximately 445.89 g/mol
Structural Features
The compound consists of:
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A quinazoline derivative core with a dioxolo group fused to its structure.
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A benzamide moiety attached via a methyl linkage.
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A 4-chlorophenyl group, which contributes to its aromaticity and potential biological activity.
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A sulfanylidene group, which may influence its reactivity and binding properties.
Chemical Representation
The compound can be represented using various chemical notations:
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IUPAC Name: N-[(4-chlorophenyl)methyl]-4-[({8-oxo-6-sulfanylidene- dioxolo[4,5-g]quinazolin-7(8H)-yl}methyl)]benzamide.
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SMILES Notation: C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3C4OC(O3)=C5C(=O)NC(=S)N45.
Synthesis Pathways
The synthesis of this compound likely involves:
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Formation of the quinazoline scaffold: Quinazoline derivatives are often synthesized by condensation reactions involving anthranilic acid derivatives and aldehydes or ketones.
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Introduction of the dioxolo group: This typically involves cyclization reactions with diols under acidic conditions.
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Attachment of the sulfanylidene group: Sulfur-containing groups are introduced via thiolation reactions using thiocarbonyl reagents.
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Coupling with benzamide and chlorophenyl groups: The final steps involve amide bond formation and functionalization with halogenated aromatic compounds.
Pharmacological Potential
Quinazoline derivatives are known for their diverse biological activities, including:
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Antimicrobial properties: Effective against bacterial and fungal strains due to their ability to disrupt cell wall synthesis or DNA replication.
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Anticancer activity: Some quinazoline derivatives inhibit tyrosine kinases, making them useful in cancer therapy.
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Anti-inflammatory effects: These compounds can modulate inflammatory pathways by inhibiting enzymes like COX or cytokine production.
Mechanism of Action
The presence of electron-donating (e.g., dioxolo group) and electron-withdrawing (e.g., chlorophenyl group) substituents may enhance the compound's ability to interact with biological targets through hydrogen bonding, π-stacking, or hydrophobic interactions.
Spectroscopic Analysis
To confirm its structure:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR can identify functional groups and structural connectivity.
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IR Spectroscopy: Characteristic peaks include:
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Carbonyl (C=O): ~1700 cm
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Sulfanylidene (C=S): ~1200 cm
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Aromatic C-H stretches: ~3100 cm
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Mass Spectrometry (MS): Provides molecular ion peaks corresponding to the molecular weight.
Crystallographic Data
Single-crystal X-ray diffraction can elucidate the three-dimensional arrangement of atoms in the compound.
Drug Development
This compound's structural features suggest potential as a lead molecule for developing drugs targeting cancer, infections, or inflammatory diseases.
Molecular Docking Studies
In silico studies could predict binding affinities to enzymes or receptors such as tyrosine kinases or microbial enzymes.
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